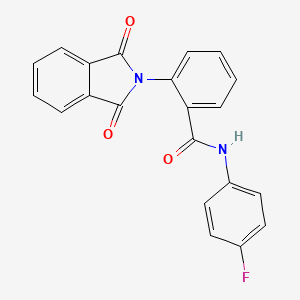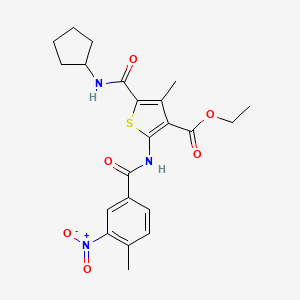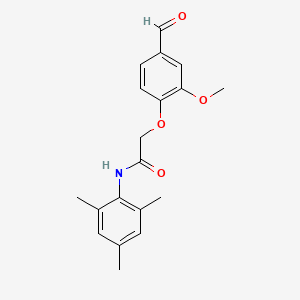![molecular formula C22H15Cl2N3O3 B4592789 N-1,3-benzodioxol-5-yl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4592789.png)
N-1,3-benzodioxol-5-yl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide is a useful research compound. Its molecular formula is C22H15Cl2N3O3 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.0490467 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Controlled Radical Polymerization
Research indicates the potential application of acrylamide derivatives in controlled radical polymerization processes. For instance, homopolymers of a monosubstituted acrylamide containing an amino acid moiety have been synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization. This process allows the creation of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, which are desirable for specialized applications in materials science and engineering (Mori, Sutoh, & Endo, 2005).
Synthesis of Heterocyclic Compounds
The compound also finds application in the synthesis of heterocyclic compounds, such as selenazin-4-ones and pyrimidine derivatives. These reactions typically involve the reaction of cyanoacrylamide derivatives with various carbonyl compounds or amides, leading to the formation of compounds with potential applications in pharmaceuticals and agrochemicals. For example, reactions of methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides resulted in the synthesis of pyrimidine derivatives with potential biological activities (Kohra, Tominaga, & Hosomi, 1988).
Application in Antibacterial and Anticancer Research
Acrylamide derivatives are also investigated for their antibacterial and anticancer properties. The synthesis and evaluation of new compounds, such as 2-chloro-3-hetarylquinolines derived from N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide, have shown promising results against various bacterial strains and cancer cell lines. This highlights the potential of cyanoacrylamide derivatives in developing new therapeutic agents (Bondock & Gieman, 2015).
Chiral Stationary Phases for Chromatography
Furthermore, the synthesis of optically active acrylamide derivatives and their immobilization on porous silica gel has led to the development of new chiral stationary phases (CSPs) for chromatography. These CSPs demonstrate improved chromatographic performances and enantioselectivity, which are crucial for the separation of enantiomers in pharmaceutical analysis and other applications requiring high-resolution separations (Tian et al., 2010).
Properties
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-[1-[(2,4-dichlorophenyl)methyl]pyrrol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O3/c23-16-4-3-14(19(24)9-16)12-27-7-1-2-18(27)8-15(11-25)22(28)26-17-5-6-20-21(10-17)30-13-29-20/h1-10H,12-13H2,(H,26,28)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIDVAQUMBCRI-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=CC3=CC=CN3CC4=C(C=C(C=C4)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C(=C\C3=CC=CN3CC4=C(C=C(C=C4)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4592716.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4592724.png)

![7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B4592750.png)
![(4Z)-2-(2-METHOXYPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B4592754.png)
![(3,4-difluorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4592767.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(diphenylmethyl)acetamide](/img/structure/B4592775.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4592782.png)
![N-{4-[N-(3-chloro-4-methylphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B4592787.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4592788.png)
![2-bromo-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4592793.png)
![1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE](/img/structure/B4592804.png)

